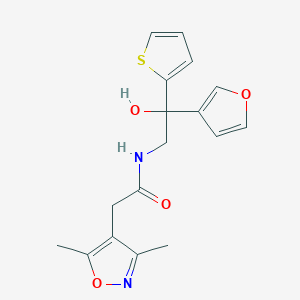
2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide (CAS Number: 2034634-47-2) is a novel organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N2O4S, with a molecular weight of 346.4 g/mol. The structure features an isoxazole ring, a furan moiety, and a thiophene group, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Isoxazole Ring : Achieved through cyclization reactions under acidic or basic conditions.
- Attachment of Functional Groups : The furan and thiophene moieties are introduced via nucleophilic substitution reactions.
- Formation of the Acetamide Linkage : This is done by reacting an amine with an acyl chloride or anhydride.
Antioxidant Activity
Research indicates that derivatives of isoxazole compounds often exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge reactive oxygen species (ROS), suggesting potential applications in preventing oxidative stress-related diseases .
Antimicrobial Properties
Preliminary investigations have suggested that compounds containing furan and thiophene rings may possess antimicrobial activity. In vitro studies demonstrated that certain derivatives could inhibit the growth of various bacterial strains, indicating their potential as therapeutic agents against infections .
Anti-inflammatory Effects
Isoxazole derivatives have been noted for their anti-inflammatory properties. Compounds similar to this compound have shown selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes . This suggests that the compound may be useful in treating inflammatory diseases.
Cytotoxicity and Anticancer Potential
Studies on related compounds have revealed cytotoxic effects against various cancer cell lines. For example, certain isoxazole derivatives demonstrated significant inhibition of cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) . The mechanism may involve apoptosis induction and disruption of cell cycle progression.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The presence of the isoxazole ring allows for interactions with enzyme active sites, potentially inhibiting key metabolic pathways.
- Receptor Modulation : The unique structural components may facilitate binding to receptors involved in inflammation and pain signaling pathways.
Case Studies
属性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-14(12(2)23-19-11)8-16(20)18-10-17(21,13-5-6-22-9-13)15-4-3-7-24-15/h3-7,9,21H,8,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUZOIKBHOGVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














